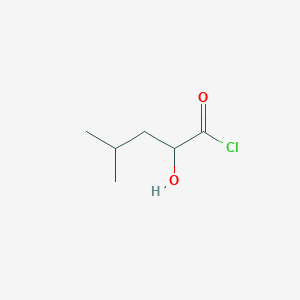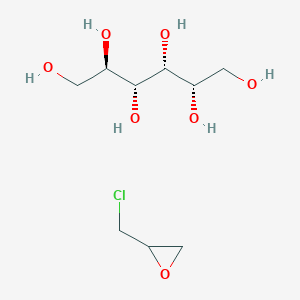
5-メトキシ-3-ピリジンカルバルデヒド
概要
説明
5-Methoxy-3-pyridinecarboxaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a formyl group (-CHO) and the 5-position with a methoxy group (-OCH3). This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
科学的研究の応用
Chemistry: 5-Methoxy-3-pyridinecarboxaldehyde is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also employed in the synthesis of bioactive molecules .
Medicine: 5-Methoxy-3-pyridinecarboxaldehyde is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the synthesis of advanced materials for electronic and optical applications .
作用機序
Target of Action
5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-Methoxynicotinaldehyde, is primarily used as a building block in biochemical research . It has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium homeostasis and blood pressure regulation.
Mode of Action
It’s known that it’s used in the wittig reaction, a key synthetic step in the creation of various heterocyclic aldehydes . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes.
Biochemical Pathways
The compound is involved in the synthesis of inhibitors of the aldosterone synthase pathway . Aldosterone synthase is an enzyme involved in the conversion of corticosterone to aldosterone, a hormone that regulates sodium and potassium balance in the body. By inhibiting this enzyme, the production of aldosterone can be reduced, potentially impacting conditions like hypertension and heart failure.
Pharmacokinetics
As a research compound, it’s primarily used in vitro for the synthesis of other compounds .
Result of Action
The primary result of the action of 5-Methoxy-3-pyridinecarboxaldehyde is the synthesis of potent and selective inhibitors of aldosterone synthase . These inhibitors can potentially be used in the treatment of conditions like hypertension and heart failure, where the regulation of aldosterone is crucial.
Action Environment
The action of 5-Methoxy-3-pyridinecarboxaldehyde is primarily observed in a laboratory setting, where it’s used as a building block for biochemical research . Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of the compound. For instance, it’s recommended to store the compound at 4°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-pyridinecarboxaldehyde typically involves the formylation of 5-methoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of 5-Methoxy-3-pyridinecarboxaldehyde may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: 5-Methoxy-3-pyridinecarboxaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Methoxy-3-pyridinecarboxylic acid.
Reduction: 5-Methoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
3-Pyridinecarboxaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-2-pyridinecarboxaldehyde: The formyl group is at the 2-position, leading to different reactivity and applications.
5-Methoxy-4-pyridinecarboxaldehyde: The formyl group is at the 4-position, resulting in distinct chemical properties.
Uniqueness: 5-Methoxy-3-pyridinecarboxaldehyde is unique due to the specific positioning of the methoxy and formyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIXSRXKCZJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450343 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-83-5 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)



